CEP-32496 Hydrochlorid
Übersicht
Beschreibung
RXDX-105 Hydrochlorid ist ein oral bioverfügbarer, VEGFR-schonender Multikinase-Inhibitor mit starker Aktivität gegen RET-, BRAF- und EGFR-Tyrosinkinasen. Es wird hauptsächlich zur Behandlung von soliden Tumoren entwickelt, die RET- oder BRAF-Mutationen oder Genumlagerungen aufweisen .
Herstellungsmethoden
RXDX-105 Hydrochlorid, früher bekannt als CEP-32496, wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung verschiedener Zwischenprodukte beinhaltenDie industriellen Produktionsmethoden beinhalten die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen, wobei häufig Techniken wie Kristallisation und Chromatographie zur Reinigung eingesetzt werden .
Chemische Reaktionsanalyse
RXDX-105 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von RXDX-105 Hydrochlorid mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
RXDX-105 Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von RET, BRAF und EGFR in zellulären Prozessen und Krankheitszuständen zu untersuchen.
Medizin: Es wird als Therapeutikum für die Behandlung von Krebsarten mit RET- oder BRAF-Mutationen entwickelt, wie z. B. nicht-kleinzelligem Lungenkrebs und Schilddrüsenkrebs.
Industrie: Es wird bei der Entwicklung von diagnostischen Assays und Screening-Plattformen für Kinaseinhibitoren verwendet
Wirkmechanismus
RXDX-105 Hydrochlorid übt seine Wirkungen aus, indem es die Aktivität der RET-, BRAF- und EGFR-Tyrosinkinasen hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert so ihre Phosphorylierung und anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen mit RET- oder BRAF-Mutationen .
Wissenschaftliche Forschungsanwendungen
RXDX-105 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of RET, BRAF, and EGFR in cellular processes and disease states.
Medicine: It is being developed as a therapeutic agent for the treatment of cancers with RET or BRAF mutations, such as non-small cell lung cancer and thyroid cancer.
Industry: It is used in the development of diagnostic assays and screening platforms for kinase inhibitors
Wirkmechanismus
- By inhibiting BRAF, it disrupts downstream signaling pathways, including the MAP/ERK pathway, which regulates cell proliferation and survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
CEP-32496 hydrochloride exhibits high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 . It exhibits selective cellular cytotoxicity for BRAF V600E versus wild-type cells .
Cellular Effects
CEP-32496 hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those expressing wild-type BRAF .
Molecular Mechanism
The molecular mechanism of action of CEP-32496 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently binds to wild-type BRAF in vitro but is selectively cytotoxic to cell lines harboring the BRAF V600E mutation versus BRAF wild-type cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CEP-32496 hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CEP-32496 hydrochloride vary with different dosages. Sustained tumor stasis and regressions are observed with oral administration (30–100 mg/kg twice daily) against BRAF V600E melanoma and colon carcinoma xenografts, with no adverse effects .
Metabolic Pathways
Given its known targets, it is likely to interact with enzymes or cofactors involved in the MAPK signal transduction pathway .
Vorbereitungsmethoden
RXDX-105 hydrochloride, formerly known as CEP-32496, is synthesized through a series of chemical reactions involving the coupling of various intermediatesThe industrial production methods involve optimizing reaction conditions to achieve high yield and purity, often using techniques such as crystallization and chromatography for purification .
Analyse Chemischer Reaktionen
RXDX-105 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of RXDX-105 hydrochloride with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
RXDX-105 Hydrochlorid ist einzigartig in seiner Fähigkeit, RET, BRAF und EGFR selektiv zu hemmen, während VEGFR2 geschont wird. Ähnliche Verbindungen umfassen:
Selpercatinib: Ein selektiver RET-Kinase-Inhibitor, der zur Behandlung von RET-Fusions-positivem nicht-kleinzelligem Lungenkrebs und medullärem Schilddrüsenkrebs eingesetzt wird.
Pralsetinib: Ein weiterer selektiver RET-Kinase-Inhibitor, der für ähnliche Indikationen wie Selpercatinib eingesetzt wird.
RXDX-105 Hydrochlorid zeichnet sich durch sein breites Spektrum der Kinasehemmung und sein Potenzial aus, eine Vielzahl von soliden Tumoren mit RET- oder BRAF-Veränderungen zu behandeln .
Biologische Aktivität
The compound 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structural components suggest it may possess significant biological activity, particularly in cancer treatment and as a kinase inhibitor.
Chemical Structure
The molecular formula of the compound is , and its structure features key functional groups that contribute to its biological properties:
Component | Structure |
---|---|
Quinazoline | Quinazoline |
Oxazole | Oxazole |
Urea | Urea |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a tyrosine kinase inhibitor , which may lead to the inhibition of cell proliferation in cancerous cells. The presence of the quinazoline moiety is particularly relevant as many quinazoline derivatives have been shown to exhibit anti-cancer properties through similar mechanisms.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values have been reported in the range of 10–20 µM for related compounds.
- HCT116 (colon cancer) : Similar compounds showed IC50 values around 15 µM.
These findings indicate that the compound may effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
In addition to its anticancer effects, the compound has been investigated for its potential to inhibit specific enzymes involved in tumor progression. For example:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
AChE | Competitive | 25 |
VEGFR | Non-competitive | 12 |
These enzyme inhibition studies suggest that the compound could play a role in modulating pathways critical for cancer cell survival and proliferation.
Study 1: In vitro Evaluation
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of signaling pathways associated with cell survival.
Study 2: In vivo Assessment
In an animal model of breast cancer, administration of the compound resulted in a marked decrease in tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors, supporting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIYUDQUDWQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227678-26-3 | |
Record name | CEP-32496 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGERAFENIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.